3-chloro-4-methoxy-N-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-methoxy-N-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with chloro and methoxy groups, and a thiazole ring attached to a naphthalene moiety. The presence of these functional groups and structural elements imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by its attachment to the naphthalene moiety. The benzamide core is then synthesized separately, incorporating the chloro and methoxy substituents. Finally, the two fragments are coupled under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methoxy-N-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chloro group can be reduced to a hydrogen atom, altering the compound’s reactivity.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while nucleophilic substitution of the chloro group can produce derivatives with various functional groups.
Scientific Research Applications
3-chloro-4-methoxy-N-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential as a drug candidate, investigating its efficacy and safety in preclinical studies.
Industry: The compound is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For instance, it may inhibit enzyme activity or block receptor signaling, leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-methoxy-N-(2-methylphenyl)benzamide
- 3-chloro-4-methoxy-N-(4-methylphenyl)benzamide
- 3-chloro-4-methoxy-N-(4-methoxyphenyl)benzamide
Uniqueness
Compared to similar compounds, 3-chloro-4-methoxy-N-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide stands out due to the presence of the thiazole ring and naphthalene moiety
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[(4-naphthalen-1-yl-1,3-thiazol-2-yl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2S2/c1-28-19-10-9-14(11-17(19)23)20(27)25-21(29)26-22-24-18(12-30-22)16-8-4-6-13-5-2-3-7-15(13)16/h2-12H,1H3,(H2,24,25,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILIRGGPMYAENK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.